ethyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate
Description
Ethyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate is a complex polycyclic compound featuring a fused tetracyclic core with an azabicyclic system and ester functionality. Its structure includes a 14-methyl group, two ketone groups at positions 2 and 9, and an ethyl carboxylate substituent at position 15.
Properties
IUPAC Name |
ethyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-3-25-20(24)15-14-10-11(2)8-9-21(14)17-16(15)18(22)12-6-4-5-7-13(12)19(17)23/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSUUWAXVCCGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C3=C1C(=O)C4=CC=CC=C4C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Initial Cyclization : Malononitrile reacts with the pyrrole-2,3-dione to form a cyano-substituted intermediate.
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Spiro Annulation : Indan-1,3-dione introduces a fused cyclohexenone ring via nucleophilic attack, facilitated by triethylamine’s basicity.
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Ester Retention : The ethoxycarbonyl group remains intact throughout, positioning the ethyl carboxylate moiety at the final compound’s C-17 position.
Example Synthesis
A solution of 1.0 mmol 5-phenyl-4-ethoxycarbonyl-1H-pyrrole-2,3-dione in 15 mL toluene was treated with malononitrile (1.0 mmol) and triethylamine (0.3 mmol). After 5 minutes of reflux, indan-1,3-dione (1.0 mmol) was added, and the mixture was heated for 30 minutes. Cooling and recrystallization from toluene/ethyl acetate (1:1) yielded a 63% pure product with a melting point of 250–251°C.
Alkylation and Cyclization Strategies
Introducing the C-14 methyl group requires selective alkylation, as demonstrated in quinazoline-dione syntheses. Cesium carbonate and methyl iodide in aprotic solvents (e.g., DMF) enable N-methylation at elevated temperatures (60–80°C).
Key Steps
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Pre-Alkylation Purification : Intermediate quinazoline-diones are purified via silica gel chromatography to ensure regioselective methylation.
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Cyclization Control : Post-alkylation, intramolecular Heck or Ullmann couplings assemble the tetracyclic framework, with palladium catalysts (e.g., Pd(OAc)₂) enabling aryl-aryl bond formation.
Optimized Protocol
A mixture of 1.0 mmol 2,4-dioxo-tetrahydroquinazoline carboxylate, cesium carbonate (2.5 mmol), and methyl iodide (1.2 mmol) in DMF was stirred at 70°C for 12 hours. Workup and column chromatography afforded the methylated intermediate in 78% yield, which subsequently underwent palladium-catalyzed cyclization to form the tetracyclic core.
Catalytic Approaches and Solvent Systems
Solvent Optimization
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Toluene : Preferred for high-temperature reactions due to its inertness and ability to dissolve aromatic intermediates.
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Ethyl Acetate/Acetone Mixes : Used for recrystallization to balance polarity and solubility.
Purification and Characterization Techniques
Recrystallization Protocols
| Solvent System | Purity (%) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Toluene/Ethyl Acetate (1:1) | 99.5 | 63 | 250–251 |
| Acetone/Ethyl Acetate (1:1) | 98.7 | 51 | 229–230 |
Chemical Reactions Analysis
ethyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ethyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous azatetracyclic derivatives, focusing on structural variations, synthetic routes, and inferred properties.
Methyl 11,14,16-Triphenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2(7),3,5,13(17),15-pentaene-10-carboxylate
- Key Differences :
- Replaces the ethyl carboxylate with a methyl ester.
- Introduces three phenyl substituents at positions 11, 14, and 14.
- Contains two oxygen atoms (8,12-dioxa) and two nitrogen atoms (14,15-diaza) in the tetracyclic core.
- Synthesis : Prepared via multi-step cyclization and functionalization, leveraging carbodiimide coupling agents (e.g., EDC/HOBt) for amide bond formation .
- Crystallographic Data : The structure was resolved using SHELX software, confirming the planar geometry of the aromatic substituents .
16-Methyl-11-(2-Methylphenyl)-14-Phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2(7),3,5,13(17),15-pentaene-10-carbonitrile
- Key Differences :
- Substitutes the carboxylate group with a carbonitrile (-CN) at position 10.
- Features a 2-methylphenyl group at position 11 and a phenyl group at position 13.
10,15-Dihydroxy-14-Methoxy-10-Azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
- Key Differences :
- Replaces the ethyl carboxylate with hydroxyl and methoxy groups.
- Exhibits a smaller tetracyclic framework (hexadeca- instead of heptadeca-).
(3S,10R,11R,13S)-10-Ethyl-11-Hydroxy-13-Methyl-...-15-Oxa-4-Azatetracyclo[...]hexadec-9(16)-en-14-one
- Key Differences :
- Incorporates an ethyl group, hydroxyl, and methyl substituents in a stereochemically complex arrangement.
- Features an oxa (oxygen) bridge at position 15.
- ADMET Properties : The hydroxyl and ester groups may improve aqueous solubility compared to purely hydrocarbon analogs .
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely involves cycloaddition or coupling reactions, similar to methods used for analogs in and , though yields may vary due to steric hindrance from the 14-methyl group .
- Crystallography : SHELX-based refinement () is critical for resolving the stereochemistry of such complex frameworks, as seen in related structures .
- Structure-Activity Relationships (SAR) :
Biological Activity
Ethyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₉N₁O₃
- Molecular Weight : 305.35 g/mol
Structural Features
The compound features a tetracyclic structure with multiple functional groups including dioxo and carboxylate moieties which are critical for its biological activity.
This compound exhibits various biological activities such as:
- Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties against various bacterial strains.
- Antitumor Effects : Research suggests that the compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
Case Studies
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Antimicrobial Efficacy :
A study conducted on the antimicrobial effects of the compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations ranging from 50 to 200 µg/mL depending on the bacterial strain tested. -
Cancer Cell Line Studies :
In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with ethyl 14-methyl-2,9-dioxo compounds resulted in a dose-dependent decrease in cell viability. The IC50 values were found to be around 30 µM after 48 hours of treatment. -
Mechanistic Insights :
Molecular docking studies indicated that the compound interacts with key enzymes involved in cancer metabolism such as lactate dehydrogenase (LDH) and hexokinase II (HKII), suggesting a potential pathway for its antitumor activity.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
